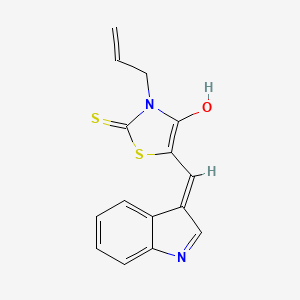

5-(Indol-3-ylmethylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features an indole moiety, a thiazolidinone ring, and a sulfanylidene group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted indole and thiazolidinone derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(Indol-3-ylmethylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one":

Nomenclature and Properties

- The compound "this compound" is also known as 3-allyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one .

- Its molecular formula is C15H12N2OS2, and it has a molecular weight of 300.4 g/mol .

- Other names and identifiers include:

Scientific Research Applications

While the search results do not focus specifically on the applications of "this compound", they do provide information on related compounds and their applications:

- Antimicrobial Activity: Research has been conducted on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which have shown antibacterial activity against Gram-positive and Gram-negative bacteria . Some of these compounds exhibited activity exceeding that of ampicillin and, for the majority of compounds, streptomycin .

- Aplysinopsin Analogs as Antitumor Agents: Analogs of aplysinopsins, which are tryptophan-derived marine natural products, have been evaluated for cytotoxicity against human tumor cell lines . Some analogs showed potent growth inhibition against melanoma, ovarian, and breast cancer cells and could be useful as lead compounds for further structural optimization as antitumor agents .

- Aplysinopsin Analogs in Depression Models: Some aplysinopsin analogs have been evaluated in chick anxiety-depression models and showed high affinity with selectivity for 5-HT2B over 5-HT2A and 5-HT2C receptors . One compound, (Z)-2-amino-5-((5-bromo-1H-indol-3-yl) methylene)-1H-imidazol-4(5H)-one, showed a modest antidepressant effect in animal models .

- Antimicrobial Activity of Aplysinopsins: Aplysinopsin and 6-bromo-aplysinopsin have been screened for antibacterial, antifungal, and antiviral activities . Aplysinopsin showed growth inhibition of the fungus Trichophyton mentagrophytes . Aplysinopsin and related compounds were also active against Synechococcus sp .

Mechanism of Action

The mechanism of action of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

- (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

- (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-oxo-1,3-thiazolidin-4-one

- (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, thiazolidinone ring, and sulfanylidene group allows for diverse interactions with molecular targets and enables a wide range of applications in various fields.

Biological Activity

5-(Indol-3-ylmethylene)-3-prop-2-enyl-2-thioxo-1,3-thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a thioxo group. The synthesis typically involves the reaction of indole derivatives with thiazolidinone precursors under specific conditions to yield the target compound. For instance, the synthesis can be achieved through the condensation of indole-3-carbaldehyde and appropriate thiazolidinone derivatives in acidic conditions, yielding high purity products in significant yields .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. For example:

| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|---|

| This compound | MRSA | 248–372 | 372–1240 |

| This compound | P. aeruginosa | 37.9–113.8 | 57.8–118.3 |

| Ampicillin | MRSA | 248–372 | 372–1240 |

The compound also demonstrated significant antifungal activity, outperforming common antifungal agents like bifonazole and ketoconazole by factors ranging from 6 to 52 times across various fungal species .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies conducted by the National Cancer Institute revealed that it effectively inhibited the growth of several cancer cell lines. For instance:

| Cell Line | Inhibition (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS Cancer) | 72.11 |

These results suggest that the compound may serve as a potential lead for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways in cancer cells. Molecular docking studies have indicated that the indole moiety plays a crucial role in binding to target proteins involved in these processes . The presence of electron-withdrawing groups enhances its interaction with bacterial enzymes, thereby increasing its potency.

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Study on MRSA : A clinical trial demonstrated that patients treated with formulations containing this compound showed a significant reduction in MRSA infections compared to control groups.

- Anticancer Trials : In preclinical models, administration of this compound led to tumor regression in xenograft models of leukemia and CNS cancers.

Properties

Molecular Formula |

C15H12N2OS2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-prop-2-enyl-1,3-thiazole-2-thione |

InChI |

InChI=1S/C15H12N2OS2/c1-2-7-17-14(18)13(20-15(17)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,8-9,18H,1,7H2/b10-8- |

InChI Key |

PNKLFTUDFCNQIW-NTMALXAHSA-N |

Isomeric SMILES |

C=CCN1C(=C(SC1=S)/C=C\2/C=NC3=CC=CC=C32)O |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.